

Application Notes and Protocols:

Characterization of 2-(1-Adamantyl)quinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 2-(1-Adamantyl)quinoline-4-carboxylic acid

Cat. No.: B046007

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These application notes provide a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of **2-(1-Adamantyl)quinoline-4-carboxylic acid**. The provided data is predictive, based on the analysis of structurally similar compounds, and serves as a guide for researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

2-(1-Adamantyl)quinoline-4-carboxylic acid is a molecule of significant interest due to the combination of the rigid, lipophilic adamantyl group and the versatile quinoline-4-carboxylic acid scaffold. Quinoline derivatives are known for a wide range of biological activities. The incorporation of an adamantyl moiety can enhance the therapeutic properties of a drug by increasing its lipophilicity, improving its metabolic stability, and providing a rigid framework for receptor binding. Accurate structural elucidation and characterization are crucial steps in the synthesis and development of new chemical entities. This document outlines the expected spectroscopic data and provides standardized protocols for the analysis of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for **2-(1-Adamantyl)quinoline-4-carboxylic acid**. These predictions are based on established

chemical shift values for quinoline and adamantane derivatives and known fragmentation patterns of similar compounds.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~13.5 - 14.5	br s	1H	-COOH
~8.6 - 8.7	d	1H	H-5
~8.1 - 8.2	d	1H	H-8
~7.8 - 7.9	t	1H	H-7
~7.6 - 7.7	t	1H	H-6
~7.5	s	1H	H-3
~2.2 - 2.3	br s	9H	Adamantyl-H (methine and methylene)
~1.8 - 1.9	br s	6H	Adamantyl-H (methylene)

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~168	-COOH
~160	C-2
~148	C-4
~147	C-8a
~130	C-7
~129	C-5
~126	C-6
~124	C-4a
~119	C-3
~40	Adamantyl-C (methine)
~36	Adamantyl-C (methylene)
~28	Adamantyl-C (methylene)

Table 3: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Predicted Fragment	Relative Intensity
307	$[M]^+$	Moderate
262	$[M - \text{COOH}]^+$	High
135	$[\text{Adamantyl}]^+$	High
129	$[\text{Quinoline}]^+$	Moderate
102	$[\text{Quinoline} - \text{HCN}]^+$	Low
77	$[\text{C}_6\text{H}_5]^+$	Low

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of **2-(1-Adamantyl)quinoline-4-carboxylic acid**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of **2-(1-Adamantyl)quinoline-4-carboxylic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Use a 500 MHz NMR spectrometer.
- Acquire the spectrum at 298 K.
- Set the spectral width to cover the range of -2 to 16 ppm.
- Use a 90° pulse angle.
- Set the relaxation delay to 5 seconds to ensure full relaxation of the carboxylic acid proton.
- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- Process the data with an exponential line broadening of 0.3 Hz.
- Reference the spectrum to the residual DMSO peak at 2.50 ppm.

3. ¹³C NMR Acquisition:

- Use a 125 MHz NMR spectrometer.
- Acquire the spectrum at 298 K.
- Use a proton-decoupled pulse sequence.
- Set the spectral width to cover the range of 0 to 200 ppm.
- Use a 45° pulse angle to reduce the experiment time.
- Set the relaxation delay to 2 seconds.
- Acquire a sufficient number of scans (typically 1024-4096) to achieve a good signal-to-noise ratio.
- Process the data with an exponential line broadening of 1.0 Hz.
- Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Preparation:

- Ensure the sample is pure and dry.
- Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.

2. Instrument Parameters:

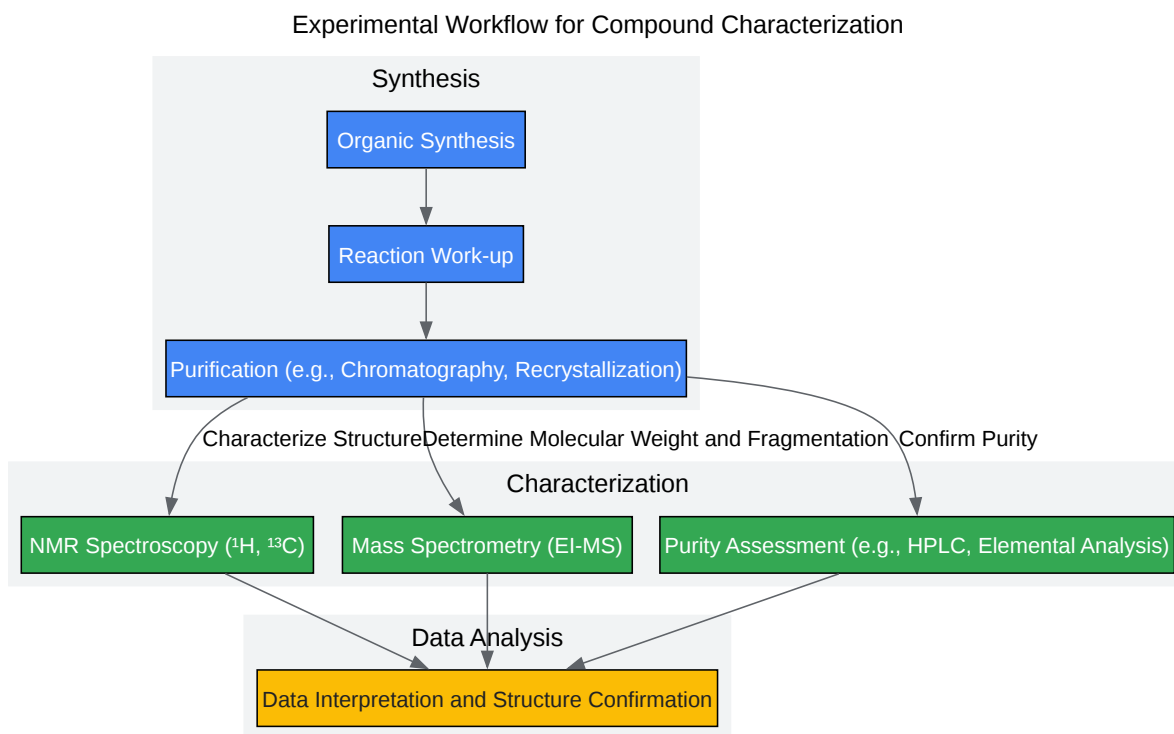
- Use a high-resolution mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
- Ion Source Temperature: 200-250 °C.
- Mass Range: m/z 50-500.
- Introduction Method: Direct insertion probe or gas chromatography inlet if the compound is sufficiently volatile and thermally stable.

3. Data Acquisition and Analysis:

- Acquire the mass spectrum.
- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern to identify characteristic fragment ions. The primary fragmentation is expected to be the loss of the carboxylic acid group.

Visualizations

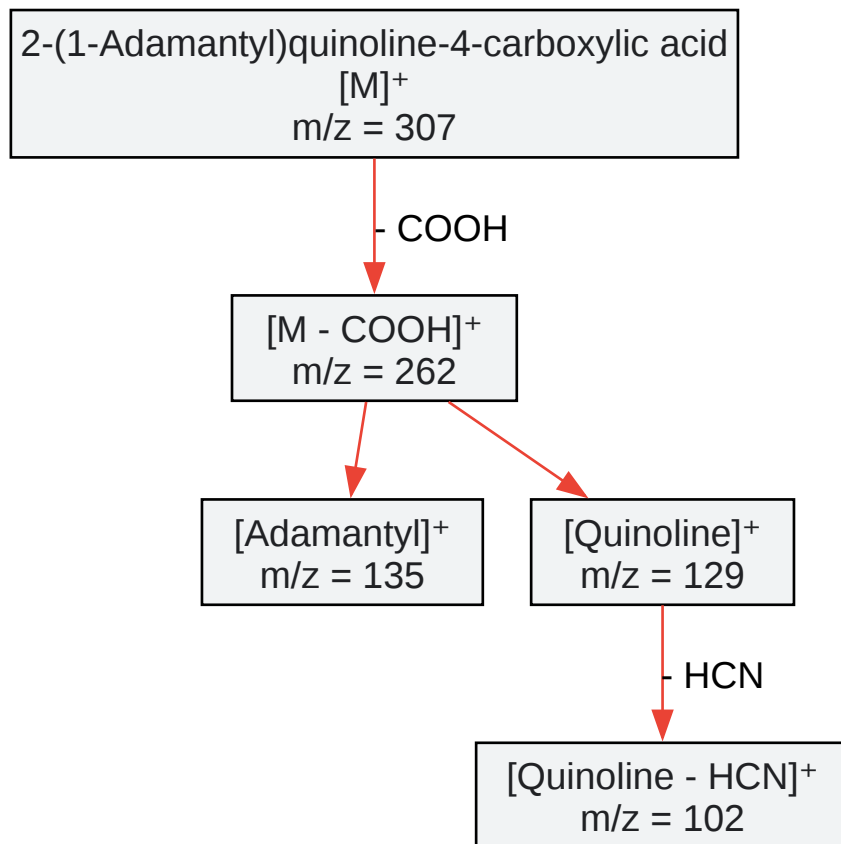
The following diagrams illustrate the general workflow for the characterization of a synthesized organic compound and the predicted fragmentation pathway of **2-(1-Adamantyl)quinoline-4-carboxylic acid**.



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Caption: General workflow for the synthesis and characterization of an organic compound.

Predicted EI-MS Fragmentation Pathway



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Caption: Predicted fragmentation pathway in Electron Ionization Mass Spectrometry.

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